Cell response and bioactivity of titania–zirconia–zirconium titanate nanotubes with different nanoscale topographies fabricated in a non-aqueous electrolyte
Biomaterials Science Pub Date: 2015-03-05 DOI: 10.1039/C5BM00007F
Abstract
The morphology and the physical and chemical characteristics of four groups of TiO2–ZrO2–ZrTiO4 nanotubes that were fabricated via anodization in a non-aqueous electrolyte were investigated in order to examine their influence on the bioactivity of, and cell adhesion on, Ti50Zr alloy. Scanning electron microscopy (SEM) and 3D profilometry were used for the characterization. The in vitro cell responses to nanotubular surfaces with different inner diameters (Di) between 25 and 49 nm were assessed using osteoblast cells (SaOS2). The results of the MTS assay indicated that the percentage of cell adhesion on the nanotubes was influenced by the nanoscale topographical parameters including the tube inner diameter (Di), the tube wall thickness (Wt), the amplitude roughness (Sa) and the spacing roughness (Sm) of the nanotubular surface. Cell adhesion was promoted to 84.9% on nanotubes with an inner diameter of 25 nm, or 80.3% on nanotubes with a large wall thickness of 34 nm due to the accelerated integrin clustering and focal contacts of formation. A nanotubular surface with a low spacing roughness of 33 nm3 nm−2 led to a cell adhesion of 61.0%. Similarly, a nanotubular surface with a high amplitude roughness of 1.03 μm revealed a cell adhesion of 61.5% in instances where the inner diameters (29 nm) and wall thicknesses (24 nm) were within the critical dimensional parameters for cells to survive and thrive.

Recommended Literature
- [1] Characterization of non-polar aromatic hydrocarbons in crude oil using atmospheric pressure laser ionization and Fourier transform ion cyclotron resonance mass spectrometry (APLI FT-ICR MS)†
- [2] Carbon dioxide capture in amorphous porous organic polymers
- [3] ATR-FTIR spectroscopy with chemometric algorithms of multivariate classification in the discrimination between healthy vs. dengue vs. chikungunya vs. zika clinical samples†
- [4] BSA binding to silica capped gold nanostructures: effect of surface cap and conjugation design on nanostructure–BSA interface†
- [5] Cellulose hydrolysis with thermo- and alkali-tolerant cellulases in cellulose-dissolving superbase ionic liquids
- [6] C–H functionalization of azines. Anodic dehydroaromatization of 9-(hetero)aryl-9,10-dihydroacridines†
- [7] Bridging the gap between industry and synchrotron: an operando study at 30 bar over 300 h during Fischer–Tropsch synthesis†
- [8] Characterising soft matter using machine learning
- [9] Atomic layer deposition of textured zinc nitride thin films
- [10] Characterization of maleimide dimers in photo-cross-linked copolyimide films†










